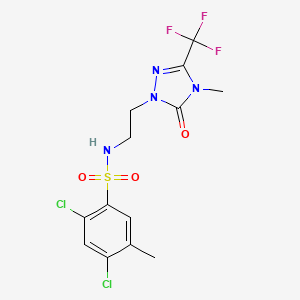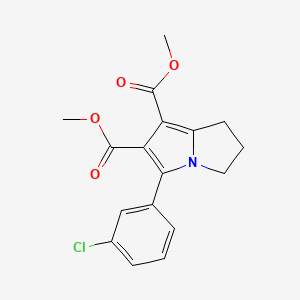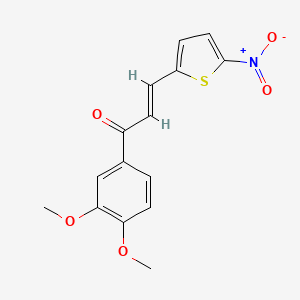
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
Compounds with structures related to the one have been evaluated for their potential anticancer and antimicrobial properties. For instance, Mannich bases incorporating piperazine structures have been synthesized to assess their cytotoxic/anticancer properties as well as their inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in cancer therapy and enzyme inhibition studies (Tuğrak et al., 2019).
Neuropharmacology
Phenylpiperazine derivatives have been investigated for their neuropharmacological effects, including their role as ligands for dopamine and serotonin receptors. This research is pivotal in developing new therapeutic agents for neuropsychiatric disorders such as depression, anxiety, and schizophrenia (Enguehard-Gueiffier et al., 2006).
Antioxidant and Antimicrobial Potential
The synthesis and biological evaluation of novel oxime esters derived from piperidine have highlighted their promising antioxidant and antimicrobial potential. Such studies suggest the application of these compounds in addressing oxidative stress-related diseases and microbial infections (Harini et al., 2014).
Enzyme Inhibition
Research into the structural modification of piperazine derivatives has led to the discovery of compounds with significant inhibitory activity against key enzymes, offering insights into the development of enzyme inhibitors for therapeutic applications (Wu et al., 2022).
Molecular Docking and Structural Analysis
The synthesis and structural analysis of complex piperidinyl derivatives, alongside molecular docking studies, have contributed to understanding their interaction with proteins, aiding in the design of more effective pharmaceutical agents (Wu et al., 2021).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-16-15-19(26)20(22(27)25(16)13-14-28-3)21(24-11-9-23(2)10-12-24)17-5-7-18(29-4)8-6-17/h5-8,15,21,26H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAUAUDDGXVNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)

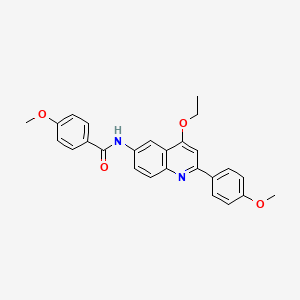
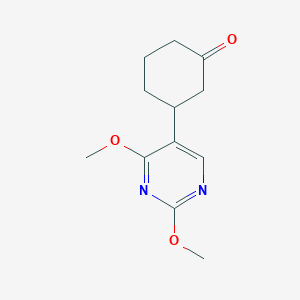
![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)
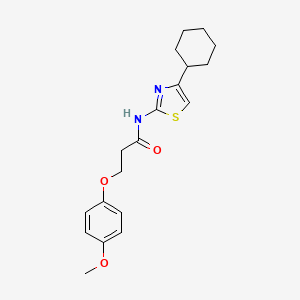
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2758828.png)
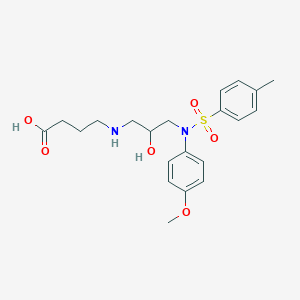
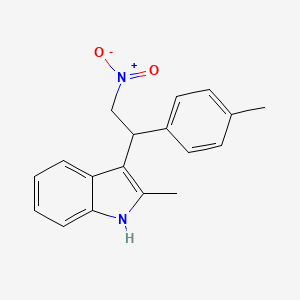
![7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758834.png)
